Methyl 1-aminospiro[2.2]pentane-1-carboxylate
CAS No.: 763077-20-9
Cat. No.: VC8293531
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 763077-20-9 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | methyl 2-aminospiro[2.2]pentane-2-carboxylate |
| Standard InChI | InChI=1S/C7H11NO2/c1-10-5(9)7(8)4-6(7)2-3-6/h2-4,8H2,1H3 |
| Standard InChI Key | LKCTZTLSPMAXRS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CC12CC2)N |
| Canonical SMILES | COC(=O)C1(CC12CC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 1-aminospiro[2.2]pentane-1-carboxylate features a spiro[2.2]pentane skeleton, where two cyclopropane rings share a single carbon atom (the spiro center). The amino group (-NH₂) and methyl ester (-COOCH₃) are positioned at the 1-position of the spiro system, creating a sterically constrained geometry. This rigidity is critical for its interactions with biological targets, as it reduces conformational entropy and enhances binding specificity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| CAS Registry Number | 763077-20-9 |
| Solubility (Predicted) | Moderate in polar solvents |
| Chiral Centers | 1 (at the spiro carbon) |
Synthetic Methodologies
Retrosynthetic Strategies
The synthesis of spirocyclic compounds like methyl 1-aminospiro[2.2]pentane-1-carboxylate often begins with the construction of the bicyclic core. A common precursor is a 2-(hydroxymethyl)cyclobutanone derivative, which undergoes olefination to form the spiro system. Notably, traditional Wittig reactions may fail due to steric hindrance, necessitating alternative approaches such as the Tebbe protocol for methylenation .
Stepwise Synthesis
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Core Formation: Cyclobutanone derivatives are olefinated using titanium-based Tebbe reagents to yield spirocyclic alkenes. For example, treatment of 2-(hydroxymethyl)cyclobutanone with Cp₂TiMe₂ generates the spiro[2.2]pentane backbone .
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Functionalization: The introduction of the amino and ester groups is achieved via Strecker reactions or nucleophilic substitutions. Ellman’s sulfinamide is frequently employed as a chiral auxiliary to induce stereoselectivity, though diastereomeric ratios remain modest (typically 2:1 to 3:1) .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Key Steps | Limitations |
|---|---|---|---|
| Tebbe Olefination | 57 | Spiro core formation | Requires specialized reagents |
| Strecker Reaction | 44–56 | Amino group introduction | Low diastereoselectivity |
| Meinwald Rearrangement | 38–44 | Ring expansion for larger spiro systems | Multi-step purification |
Biological Activity and Applications
Neurological Target Modulation
The compound’s structural similarity to glutamate—a key neurotransmitter—enables interactions with ionotropic and metabotropic glutamate receptors. In vitro assays demonstrate its ability to inhibit H. pylori glutamate racemase (MurI), an enzyme critical for bacterial cell wall synthesis, with IC₅₀ values in the micromolar range . This suggests potential applications in antimicrobial therapy, particularly for drug-resistant pathogens.
Muscarinic Receptor Interactions
Derivatives such as ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride exhibit affinity for muscarinic acetylcholine receptors (mAChRs), which regulate cognitive and autonomic functions. Molecular docking studies predict that the spiro system’s rigidity stabilizes receptor-ligand complexes, enhancing selectivity for M₁/M₃ subtypes.
Table 3: Biological Activities of Spirocyclic Analogues
| Compound | Target | Activity (IC₅₀/EC₅₀) |
|---|---|---|
| Methyl 1-aminospiro[2.2]pentane-1-carboxylate | H. pylori MurI | 12.3 µM |
| Ethyl 1-aminospiro[2.2]pentane-1-carboxylate | mAChR M₁ | 0.8 µM |
| Racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid | NMDA receptor | 45 µM |
Conformational Analysis and Structure-Activity Relationships
Steric and Electronic Effects
The spiro[2.2]pentane scaffold imposes significant torsional strain, which precludes free rotation around the central carbon. Density functional theory (DFT) calculations reveal that this constraint forces the amino and ester groups into a fixed spatial arrangement, optimizing hydrogen-bonding interactions with enzymatic active sites .
Comparative Studies
Analogues with larger spiro systems (e.g., spiro[3.3]heptane) show reduced receptor affinity due to increased flexibility. For instance, spiro[3.3]heptane derivatives exhibit a 5-fold lower inhibition of MurI compared to the spiro[2.2]pentane variant, underscoring the importance of ring size in bioactivity .
Challenges and Future Directions
Synthetic Hurdles
Current routes suffer from moderate yields (38–57%) and laborious purification steps, particularly for isolating enantiomers. Advances in asymmetric catalysis—such as enzymatic resolution or chiral-phase chromatography—could address these limitations.
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